N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a methoxy-substituted phenyl group linked to the furan ring via an ethyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide typically involves the reaction of 2-methoxyphenylacetic acid with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methoxyamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan carboxamide derivative with potential anticancer activity.
N-(3,4-dimethoxyphenyl)furan-2-carboxamide: A structurally similar compound with different substitution patterns on the phenyl ring.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and furan groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide is a synthetic compound that belongs to the class of furan carboxamides. Its unique molecular structure, characterized by a furan ring linked to a carboxamide group and a methoxy-substituted phenyl group, makes it a subject of interest in various biological studies. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO3, with a molecular weight of approximately 247.29 g/mol. The structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Carboxamide Group : Contributes to the compound's reactivity and solubility.
- Methoxy-substituted Phenyl Group : Enhances biological activity through electron-donating effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, demonstrating potential anticancer properties.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial effects, making it a candidate for further investigation in treating infectious diseases.
Anticancer Properties
Research has indicated that this compound may possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties:
- In Vitro Testing : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong efficacy .
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits cell proliferation; induces apoptosis | , |
Antimicrobial | Effective against various bacterial strains | , |
Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial activity of this compound against various pathogens:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound exhibited MIC values between 4.69 µM to 22.9 µM against bacterial strains and showed antifungal activity with MIC values around 16.69 µM against C. albicans.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-13-6-4-3-5-12(13)14(19-2)9-16-15(17)11-7-8-20-10-11/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGQXUBBWKYTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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